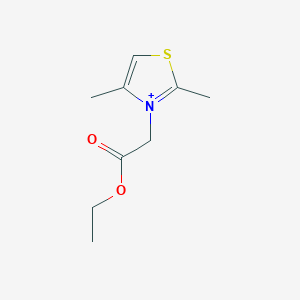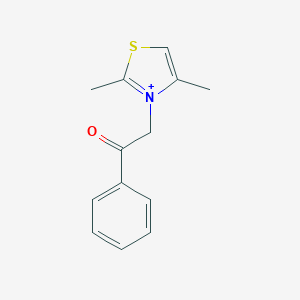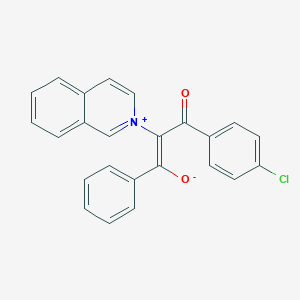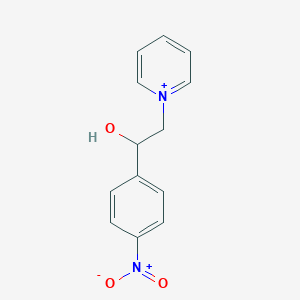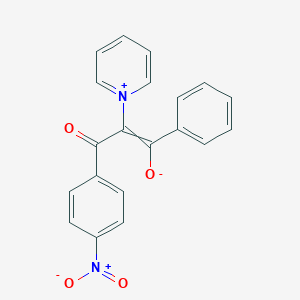![molecular formula C25H25N3O8 B280555 3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)
3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown promising results in scientific research applications. This compound is commonly referred to as HNPD and is a pyridine derivative. HNPD has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of HNPD is not fully understood. However, it has been suggested that HNPD inhibits the activity of various enzymes and proteins involved in cancer cell growth and viral replication. HNPD has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of the hepatitis B virus polymerase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
HNPD has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. HNPD has also been found to inhibit the expression of various genes involved in cancer cell growth and viral replication. It has been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
HNPD has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in inhibiting the growth of cancer cells and viral replication. Another advantage is that it has relatively low toxicity compared to other anticancer and antiviral drugs. However, one of the limitations is that the mechanism of action of HNPD is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of HNPD. One direction is to further elucidate the mechanism of action of HNPD. This will help to optimize its use in lab experiments and potentially lead to the development of new anticancer and antiviral drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of HNPD in animal models. This will help to determine the optimal dosage and administration route for HNPD in humans. Additionally, further studies are needed to determine the efficacy of HNPD in clinical trials.
Conclusion:
In conclusion, HNPD is a promising chemical compound that has shown potential anticancer, antitumor, and antiviral properties. It has been synthesized using various methods and extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies are needed to fully elucidate the mechanism of action of HNPD and determine its efficacy in clinical trials.
Synthesis Methods
HNPD can be synthesized using various methods. One of the most common methods is the reaction of 3,5-pyridinedicarboxylic acid with 4-hydroxybenzoyl chloride and 3-nitrobenzyl bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and is heated under reflux for several hours. The resulting product is purified using column chromatography to obtain pure HNPD.
Scientific Research Applications
HNPD has been extensively studied for its scientific research applications. It has been found to have potential anticancer, antitumor, and antiviral properties. HNPD has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the influenza virus.
Properties
Molecular Formula |
C25H25N3O8 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
5-O-[2-[(4-hydroxybenzoyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25N3O8/c1-14-20(24(31)35-3)22(17-5-4-6-18(13-17)28(33)34)21(15(2)27-14)25(32)36-12-11-26-23(30)16-7-9-19(29)10-8-16/h4-10,13,22,27,29H,11-12H2,1-3H3,(H,26,30) |
InChI Key |
MHOPGNTVSWUVFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)
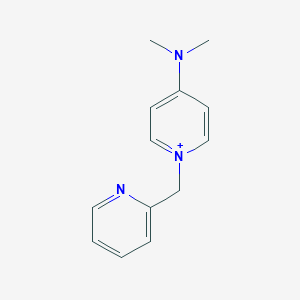
![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
